Wnt signaling pathway inhibitor. Promotes differentiation of hPSCs to cardiomyoctes. Cell-regeneration agent. Active in vitro. KY 02111 promotes the differentiation of human pluripotent stem cells to cardiomyocytes by inhibiting Wnt signaling. Treatment with 10 μM of KY 02111 has been shown to increase the ratio of beating cardiac colonies by 70–94% in cell aggregates of the embryonic stem cell lines KhES-1 and KhES-3 as well as the induced pluripotent stem cell lines 253G1, IMR90-1, IMR90-4, and RCHIPC0003.1 KY02111 is a potent and selective inhibitor of Wnt. KY02111 promotes differentiation of hPSCs by inhibiting WNT signaling that is distinct. KY 02111 may by targeting the downstream from GSK3βand APC in β-catenin destruction complex. KY02111 promotes cardiac differentiation of hPSCs and human embryonic stem cells into cardiomyocytes.
Mechanism of Action
TGFβ Signaling Pathway: KY02111 has been shown to disrupt the interaction between squalene synthase (SQS) and transmembrane protein 43 (TMEM43), ultimately impairing TGFβ signaling. This disruption affects cardiomyogenesis and potentially contributes to the development of arrhythmogenic right ventricular cardiomyopathy (ARVC). []
Squalene Synthase (SQS) Modulation: KY02111 can bind to SQS and induce its degradation in a proteasome-dependent manner. This interaction leads to a decrease in cellular cholesteryl ester content. Conversely, certain structural analogs of KY02111 can stabilize SQS, preventing its natural turnover. []
Applications
Cardiomyogenesis: KY02111 enhances the differentiation of pluripotent stem cells into cardiomyocytes. [] This property makes it a valuable tool in studying cardiac development and potential regenerative therapies.
Tendon Differentiation: When combined with BMP12/GDF7 protein, KY02111 enhances the differentiation of bone marrow-derived equine mesenchymal stromal cells (BM-eMSCs) into tenocytes. This finding holds promise for tendon regeneration therapies. []
ARVC Modeling: The ability of KY02111 to disrupt SQS-TMEM43 interaction and impair TGFβ signaling makes it a valuable tool for modeling ARVC and studying the disease mechanism. []
Related Compounds
KY-I
Compound Description: KY-I is an optimized version of KY02111. [] It exhibits improved potency in disrupting the interaction between squalene synthase (SQS) and transmembrane protein 43 (TMEM43), thereby affecting TGFβ signaling and promoting cardiomyogenesis. []
Relevance: KY-I shares a similar structural scaffold with KY02111 and demonstrates a comparable mechanism of action, albeit with enhanced efficacy. Both compounds target SQS and influence TGFβ signaling, highlighting their roles in cardiomyogenesis research. []
Compound Description: This compound is chemically identical to KY02111. [] In the cited study, it demonstrated an ability to suppress tumorsphere formation in a pancreatic cancer stem cell line (PANC1ORGRCD19+31+45+133+). []
Relevance: This compound is literally KY02111, emphasizing the compound's diverse applications in studying different disease models and biological pathways. []
Wnt4
Compound Description: Wnt4 is a protein belonging to the Wnt family of signaling molecules. [, ] It plays a role in various developmental processes. [, ] In the context of the provided research, Wnt4 did not demonstrate the same inhibitory effects on the self-renewal of Nkx2.5+ cardiomyoblasts as KY02111. [, ]
Relevance: Although not structurally similar to KY02111, Wnt4 serves as a comparative agent in the study of cardiomyoblast self-renewal. The differing effects of Wnt4 and KY02111 suggest distinct mechanisms of action within the Wnt signaling pathway. [, ]
Dickkopf-related protein 1 (DKK1)
Compound Description: DKK1 is a secreted protein that acts as an inhibitor of the Wnt signaling pathway, specifically by binding to and antagonizing the LRP5/6 co-receptor. [, ]
Relevance: DKK1, similar to KY02111, can attenuate the inhibitory effect of Wnt3a on the self-renewal of Nkx2.5+ cardiomyoblasts. [, ] This suggests that both DKK1 and KY02111 may modulate Wnt signaling, albeit potentially through different mechanisms. [, ]
Compound Description: Y-27632 is a selective inhibitor of the Rho-associated protein kinase (ROCK). [, ] ROCK is involved in various cellular processes, including cell proliferation, apoptosis, and migration.
Relevance: Similar to KY02111, Y-27632 can reduce the inhibitory effects of Wnt3a on Nkx2.5+ cardiomyoblast self-renewal. [, ] This finding suggests that both compounds may influence cardiomyoblast behavior through modulation of the non-canonical Wnt signaling pathway, which involves ROCK. [, ]
Compound Description: CHIR99021 (often shortened to CHIR) is a potent and selective inhibitor of glycogen synthase kinase 3 beta (GSK3β). [, ] It is commonly used to activate the Wnt signaling pathway.
Bone morphogenetic protein 12 (BMP12)
Compound Description: BMP12 is a growth factor that belongs to the transforming growth factor beta (TGFβ) superfamily. [] It plays a crucial role in skeletal development and tendon differentiation.
Relevance: While not structurally related to KY02111, BMP12 is investigated in conjunction with KY02111 for its potential in enhancing tendon differentiation in bone marrow-derived equine mesenchymal stromal cells (BM-eMSCs). [] The study found that a combination of KY02111 pretreatment followed by BMP12 exposure yielded the highest tenogenic differentiation score. [] This suggests a synergistic effect between inhibiting Wnt signaling (via KY02111) and activating BMP signaling (via BMP12) in promoting tenogenesis. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
HQL-79 is a selective inhibitor of hematopoietic prostaglandin D (PGD) synthase. Structurally, it is a synthetic tetrazole compound originally prepared as a possible antihistamine. Subsequent evaluation in models of allergy and asthma demonstrates the HQL-79 is orally available, and inhibits the synthesis of PGD2.2 HQL-79 is thus a likely lead compound for the preparation of potent, selective hematopoietic PGD synthase inhibitors. Selective inhibitor of hematopoietic prostaglandin D (PGD) synthase HQL-79 is a selective PGE synthase inhibitor. HQL-79 is a selective inhibitor of hematopoietic prostaglandin D (PGD) synthase.
Almonertinib is a third-generation EGFR tyrosine kinase inhibitor targeting EGFR-sensitizing and T790M resistance mutations. It is being investigated against advanced or metastatic EGFR-mutated non-small cell lung cancer (NSCLC). Aumolertinib is an orally available inhibitor of the epidermal growth factor receptor (EGFR) mutant form T790M, with potential antineoplastic activity. Upon administration, aumolertinib binds to and inhibits EGFR T790M, a secondarily acquired resistance mutation, inhibits the tyrosine kinase activity of EGFR T790M, prevents EGFR T790M-mediated signaling and leads to cell death in EGFR T790M-expressing tumor cells. EGFR, a receptor tyrosine kinase that is mutated in many tumor cell types, plays a key role in tumor cell proliferation and tumor vascularization.
HS-10296 is a potent, selective and orally active EGFR tyrosine kinase inhibitor. HS-10296 binds to and inhibits EGFR T790M, a secondarily acquired resistance mutation, inhibits the tyrosine kinase activity of EGFR T790M, prevents EGFR T790M-mediated signaling and leads to cell death in EGFR T790M-expressing tumor cells. EGFR, a receptor tyrosine kinase that is mutated in many tumor cell types, plays a key role in tumor cell proliferation and tumor vascularization.
HS-1371 is a receptor-interacting serine/threonine kinase 3 (RIPK3) inhibitor (IC50 = 20.8 nM). It inhibits basal RIPK3 autophosphorylation and TNF-α- or TRAIL-induced necroptosis in HT-29 cells when used at a concentration of 5 µM. It also inhibits necroptosis induced by a TNF-α Smac mimetic and the caspase inhibitor Z-VAD in HeLa cervical and NCI-H2009 lung cancer cells ectopically expressing RIPK3. HS-1371 is a novel kinase inhibitor of RIP3-mediated necroptosis. HS-1371 directly binds to RIP3 in an ATP-competitive and time-independent manner, providing a mechanism of action. Moreover, the compound inhibited TNF-induced necroptosis but did not inhibit TNF-induced apoptosis, indicating that this novel inhibitor has a specific inhibitory effect on RIP3-mediated necroptosis via the suppression of RIP3 kinase activity. HS-1371 could serve as a potential preventive or therapeutic agent for diseases involving RIP3 hyperactivation.